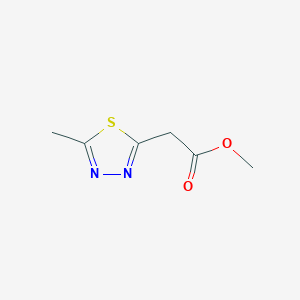

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 5-methyl-1,3,4-thiadiazole as the core structure.

Reaction Conditions: The compound can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the acetate moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid.

Reduction: The reduction product is typically 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, which include this compound, have been synthesized and tested for their antimicrobial activity .

Cellular Effects

The cellular effects of Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate are currently not well-documented. Related thiadiazole derivatives have shown antimicrobial activity against E. coli, B. mycoides, and C. albicans . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiadiazole derivatives are known to interact with various enzymes and cofactors .

Scientific Research Applications

Chemistry: Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex thiadiazole derivatives. Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and antiviral activities. They are also studied for their potential as enzyme inhibitors. Medicine: Some thiadiazole derivatives are investigated for their anticancer properties and their ability to modulate various biological pathways. Industry: Thiadiazoles are used in the development of new materials with unique properties, such as improved thermal stability and electrical conductivity.

Comparison with Similar Compounds

2-Amino-5-methyl-1,3,4-thiadiazole: This compound is structurally similar but lacks the acetate group.

5-Methyl-2-sulfanilamido-1,3,4-thiadiazole: Another thiadiazole derivative with a sulfanilamide group.

Uniqueness: Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is unique due to its acetate moiety, which can influence its reactivity and biological activity compared to other thiadiazoles.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Introduction

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological properties. The structure can be represented as follows:

This compound is characterized by the presence of sulfur and nitrogen atoms within its five-membered ring, which is crucial for its interaction with biological targets.

Target Interactions

Thiadiazole derivatives like this compound are known to interact with various biological targets through:

- Electrophilic and Nucleophilic Substitution : The aromatic nature of the thiadiazole ring allows for electrophilic substitutions at the C-5 position and nucleophilic substitutions at the C-2 position.

- Enzyme Inhibition : These compounds can inhibit enzymes critical for microbial survival and proliferation.

Biochemical Pathways

The biological activities of this compound are linked to several biochemical pathways:

- Antimicrobial Activity : It has shown effectiveness against various pathogens, including E. coli, Bacillus mycoides, and Candida albicans..

- Anticancer Properties : Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of gene expression .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Below is a summary of its activity against various microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| Bacillus mycoides | Inhibitory | |

| Candida albicans | Inhibitory |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HL-60 (leukemia).

- IC50 Values : Compounds related to this compound showed IC50 values ranging from 0.28 µg/mL to 19.5 µM against various cancer cell lines .

Case Studies

- Antitumor Activity : A study evaluated a series of thiadiazole derivatives and reported that certain compounds exhibited potent growth inhibition against MCF-7 cells through cell cycle arrest at the G2/M phase .

- Cytotoxic Assays : The cytotoxic effects were assessed using MTT assays across multiple cancer cell lines. Results indicated that this compound derivatives possess lower cytotoxic potential than established chemotherapeutics like doxorubicin but show promise for further optimization .

Properties

IUPAC Name |

methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASORTTCEDZBERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.